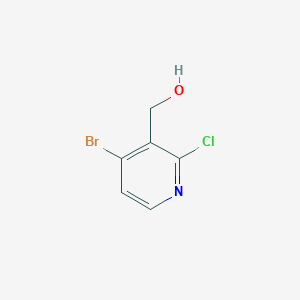

(4-Bromo-2-chloropyridin-3-yl)methanol

Description

Historical Context of Halogenated Pyridine Methanol Derivatives

The development of halogenated pyridine methanol derivatives traces its origins to the fundamental discovery and characterization of pyridine itself. Pyridine was first documented by Scottish scientist Thomas Anderson in 1849, when he examined the contents of oil obtained through high-temperature heating of animal bones. Anderson isolated a colorless liquid with an unpleasant odor, from which he obtained pure pyridine two years later, naming it after the Greek word "pyr" meaning fire due to its flammability. The chemical structure of pyridine was determined decades later, with Wilhelm Körner and James Dewar suggesting in 1869 and 1871 respectively that pyridine's structure derives from benzene by substituting one carbon-hydrogen unit with a nitrogen atom.

The evolution toward halogenated pyridine derivatives gained momentum with Arthur Rudolf Hantzsch's major synthesis of pyridine derivatives described in 1881. The Hantzsch pyridine synthesis established fundamental principles for pyridine ring construction and modification, creating pathways for subsequent halogenation strategies. A significant breakthrough occurred in 1924 when Russian chemist Aleksei Chichibabin invented a pyridine synthesis reaction based on inexpensive reagents, which remains utilized for industrial pyridine production. These foundational developments provided the synthetic framework necessary for advancing toward more complex halogenated pyridine methanol derivatives.

The emergence of selective halogenation methodologies has revolutionized the preparation of compounds like this compound. Recent research has demonstrated that designed phosphine reagents enable selective halogenation at specific positions of the pyridine ring. These phosphines are installed at the 4-position of pyridines as phosphonium salts and subsequently displaced with halide nucleophiles, allowing for precise control over substitution patterns. The methodology has proven viable for late-stage halogenation of complex pharmaceuticals, expanding the synthetic accessibility of diverse halogenated pyridine derivatives.

Molecular Identity and International Union of Pure and Applied Chemistry Nomenclature

This compound possesses the molecular formula C6H5BrClNO and a molecular weight of 222.47 grams per mole. The compound is officially registered under Chemical Abstracts Service number 1805568-08-4, providing a unique identifier for this specific molecular structure. The International Union of Pure and Applied Chemistry name for this compound is this compound, which systematically describes the substitution pattern on the pyridine ring and the nature of the functional group attached.

The molecular structure features a pyridine ring core with bromine substitution at the 4-position, chlorine substitution at the 2-position, and a hydroxymethyl group (-CH2OH) attached to the 3-position carbon. This arrangement creates a unique substitution pattern that distinguishes it from other halogenated pyridine methanol isomers. The compound exhibits specific physical properties including a predicted boiling point of 333.5 ± 37.0 degrees Celsius and a predicted density of 1.785 ± 0.06 grams per cubic centimeter. The predicted acid dissociation constant (pKa) value of 12.28 ± 0.10 indicates the relative acidity of the hydroxyl group in the methanol substituent.

Table 1: Molecular Properties of this compound

The structural characterization of this compound reveals the significance of positional effects in heterocyclic chemistry. The placement of electron-withdrawing halogen substituents at the 2- and 4-positions creates an electronic environment that influences both the reactivity of the pyridine nitrogen and the chemical behavior of the hydroxymethyl substituent. This electronic modulation represents a key aspect of structure-property relationships in halogenated pyridine derivatives.

Positional Isomerism in Bromo-Chloro Pyridine Systems

Positional isomerism in bromo-chloro pyridine methanol systems demonstrates the profound impact of substituent positioning on molecular properties and synthetic accessibility. The existence of multiple isomers, including (3-Bromo-2-chloropyridin-4-yl)methanol and (5-Bromo-2-chloropyridin-3-yl)methanol, illustrates the diversity achievable through systematic variation of halogen and functional group positions. Each isomer exhibits distinct chemical properties and reactivity patterns based on the electronic and steric effects of substituent placement.

(3-Bromo-2-chloropyridin-4-yl)methanol, with Chemical Abstracts Service number 1227502-15-9, represents one significant positional isomer. This compound features bromine at the 3-position, chlorine at the 2-position, and the hydroxymethyl group at the 4-position. The molecular formula remains C6H5BrClNO with the same molecular weight of 222.47 grams per mole, but the altered substitution pattern creates different electronic properties and synthetic pathways. The compound demonstrates solubility in polar solvents like water and alcohols due to the presence of the hydroxymethyl group, and generally exhibits stability under standard conditions.

Another notable isomer, (5-Bromo-2-chloropyridin-3-yl)methanol with Chemical Abstracts Service number 742100-75-0, features bromine at the 5-position while maintaining chlorine at the 2-position and the hydroxymethyl group at the 3-position. This compound serves as an intermediate in various synthetic transformations, including oxidation reactions using pyridinium chlorochromate in dichloromethane at room temperature, demonstrating the synthetic utility of these positional isomers.

Table 2: Positional Isomers of Bromo-Chloro Pyridine Methanol Derivatives

The synthetic accessibility of these positional isomers depends heavily on the halogenation methodology employed. Recent advances in selective halogenation using designed phosphine reagents have demonstrated that different substitution patterns require specific synthetic approaches. For instance, chlorination of 2-substituted pyridines requires more electrophilic phosphonium salts compared to 3-substituted variants, indicating that steric and electronic factors significantly influence reactivity patterns. The phosphonium electrophilicity increases in the order of salts derived from triphenylphosphine, followed by more specialized heterocyclic phosphines.

The electronic effects of positional isomerism extend beyond simple substitution patterns to influence fundamental chemical reactivity. The proximity of electron-withdrawing groups to the pyridine nitrogen affects the basicity of the heterocycle, while the positioning relative to the hydroxymethyl group influences hydrogen bonding patterns and solubility characteristics. These structure-property relationships demonstrate the importance of precise positional control in the design and synthesis of halogenated pyridine methanol derivatives.

Structure

2D Structure

Properties

IUPAC Name |

(4-bromo-2-chloropyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c7-5-1-2-9-6(8)4(5)3-10/h1-2,10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNXKBYCNKINKER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Procedure:

- Starting Material: 4-Methoxypyridine or a related pyridine derivative is first selectively lithiated at the 2-position using a strong base such as n-butyllithium combined with a bulky amine base (e.g., 2,2,6,6-tetramethylpiperidine) at low temperature (-78 °C) to ensure regioselectivity.

- Bromination: The lithiated intermediate is treated with a brominating agent such as 1,2-dibromotetrachloroethane to install the bromine substituent at the 4-position.

- Formylation: The resulting 2-bromo-4-methoxypyridine is then subjected to a second lithiation at the 3-position using lithium tetramethylpiperidide, followed by reaction with an electrophile such as dimethylformamide (DMF) to introduce the aldehyde group at the 3-position.

- Reduction: The aldehyde is reduced to the corresponding alcohol using sodium borohydride in a suitable solvent mixture (e.g., dichloromethane/ethanol).

Yields and Purification:

- Overall yields for the aldehyde intermediate reach up to 75-86% after recrystallization.

- The final alcohol product is obtained in approximately 70% yield after purification by column chromatography.

- The process allows for high regioselectivity and good functional group tolerance.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Lithiation & Bromination | n-BuLi, 2,2,6,6-tetramethylpiperidine, Br source | ~80 | Low temp (-78 °C), regioselective |

| Formylation | Lithium tetramethylpiperidide, DMF | 75-86 | Recrystallization purification |

| Reduction | NaBH4, CH2Cl2/EtOH | ~70 | Mild conditions, clean product |

Data adapted and extrapolated from related pyridine syntheses

Alternative Synthetic Routes and Catalytic Methods

Halogenated Pyridine Synthesis via Catalytic Coupling

Some methods involve palladium-catalyzed coupling reactions to introduce substituents on the pyridine ring. While these are more commonly applied to related aromatic systems, they provide a framework for modifying halogenated pyridine derivatives.

- Use of Pd(OAc)2 and triphenylphosphine catalysts in acetonitrile-water solvent systems at elevated temperatures enables coupling of halogenated pyridine precursors.

- Post-coupling modifications include acid-catalyzed deprotection or functional group transformations to reach the desired hydroxymethyl derivative.

This approach is more common for complex molecules but may be adapted for halogenated pyridine alcohols with suitable precursor design.

Industrial and Patent-Reported Methods

Patent literature reveals synthetic routes emphasizing efficiency and scalability:

- Use of carbonate bases in aqueous-organic solvent mixtures under nitrogen atmosphere with catalysts to form halogenated pyridine intermediates.

- Extraction and purification via ethyl acetate and column chromatography to isolate key intermediates.

- Reaction conditions typically involve reflux or elevated temperatures, inert atmosphere, and controlled pH adjustment steps.

These methods highlight the importance of reaction control to maximize yield and purity for industrial-scale synthesis.

Summary Table of Key Preparation Methods

| Method Type | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Directed Lithiation + Bromination + Formylation + Reduction | n-BuLi, 2,2,6,6-tetramethylpiperidine, Br source, DMF, NaBH4 | High regioselectivity, good yields | Requires low temperature control, multiple steps |

| Pd-Catalyzed Coupling + Acid Treatment | Pd(OAc)2, triphenylphosphine, acetonitrile-water, HCl | Applicable to complex derivatives | More complex catalyst system, sensitive conditions |

| Patent-Reported Alkaline Base + Catalyst Routes | Carbonate base, ethyl acetate extraction, inert atmosphere | Scalable, industrially viable | May require extensive purification |

Research Findings and Notes

- The directed lithiation strategy is favored for its precision in substituent placement on the pyridine ring, critical for obtaining the 4-bromo and 2-chloro substitution pattern.

- The formylation step using DMF as electrophile is well-established and provides a clean aldehyde intermediate, which is readily reduced to the alcohol.

- Sodium borohydride reduction is mild and selective, preserving halogen substituents.

- Industrial methods emphasize solvent choice, reaction atmosphere (nitrogen protection), and post-reaction workup to enhance yield and purity.

- Avoidance of oxidative reagents and minimizing waste are key considerations in recent patented methods.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-chloropyridin-3-yl)methanol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to remove the halogen atoms, yielding a simpler pyridine derivative.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield (4-Bromo-2-chloropyridin-3-yl)aldehyde or (4-Bromo-2-chloropyridin-3-yl)carboxylic acid .

Scientific Research Applications

Chemistry

(4-Bromo-2-chloropyridin-3-yl)methanol serves as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in developing pharmaceuticals and agrochemicals due to its reactive functional groups that facilitate further chemical transformations.

Biology

Research has indicated potential biological activity , especially regarding its antimicrobial and anticancer properties. Studies suggest that halopyridinols like this compound may enhance binding to biological targets, making them candidates for drug development.

Medicine

Ongoing research focuses on the compound's potential as a pharmaceutical agent . Its interaction with specific molecular targets could lead to the development of new therapeutic agents, particularly in treating diseases linked to enzyme inhibition or receptor modulation.

Industry

In industrial applications, this compound is utilized in the development of new materials and as a building block for synthesizing agrochemicals. Its unique properties make it suitable for creating specialty chemicals that meet specific industrial needs.

Case Studies and Research Findings

- Antimicrobial Properties : Studies have shown that halogenated pyridines exhibit significant antibacterial activity against various pathogens. The presence of halogen atoms enhances binding affinity to bacterial targets, suggesting potential use in developing new antibiotics.

- Anticancer Activity : Research indicates that compounds similar to this compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival.

- Binding Affinity Studies : Analogous compounds have demonstrated high binding affinity towards nicotinic acetylcholine receptors (nAChRs), suggesting that this compound may also interact with these receptors, potentially leading to neuropharmacological applications.

Mechanism of Action

The mechanism of action of (4-Bromo-2-chloropyridin-3-yl)methanol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact mechanism depends on the specific application and the target molecule .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

*Calculated based on atomic masses.

Key Research Findings

Reactivity and Electronic Effects: The bromine and chlorine substituents in this compound influence its electronic profile. Bromine at C4 (para to the hydroxymethyl group) may enhance electrophilic substitution reactivity compared to isomers with bromine at C5 or C6 .

Pharmaceutical Utility: this compound is directly linked to the synthesis of Compound 13, a dual inhibitor with demonstrated bioactivity . In contrast, other isomers lack documented therapeutic relevance, suggesting that substituent positioning critically impacts target binding.

Physicochemical Properties: Halogen positioning affects dipole moments and crystal packing. For example, (4-Bromo-6-chloropyridin-3-yl)methanol likely has distinct melting points and solubility compared to the 4-Bromo-2-chloro isomer due to altered molecular symmetry . The hydroxymethyl group enhances hydrogen-bonding capacity, a feature shared across all compared compounds but modulated by adjacent substituents.

Biological Activity

(4-Bromo-2-chloropyridin-3-yl)methanol is an organic compound characterized by its unique structure, featuring a pyridine ring with bromine and chlorine substitutions along with a hydroxymethyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug discovery.

- Chemical Formula : C₆H₅BrClNO

- Molecular Weight : 196.47 g/mol

- Structure : The compound consists of a pyridine ring substituted at the 2 and 4 positions with chlorine and bromine atoms, respectively, and a hydroxymethyl group at the 3 position.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The exact mechanism remains to be fully elucidated; however, it is suggested that the compound may interact with enzymes or receptors, leading to either inhibition or activation of various biochemical pathways.

Antimicrobial Properties

Halopyridinols, including this compound, have been studied for their potential as antibacterial and antifungal agents. The presence of halogen atoms can enhance the binding properties of these compounds to biological targets, making them candidates for further exploration in antimicrobial applications.

Binding Affinity Studies

Research has indicated that similar compounds can exhibit significant binding affinity towards nicotinic acetylcholine receptors (nAChRs). For instance, analogs of pyridinyl compounds have shown high binding affinity and antagonistic properties towards nAChRs, which could suggest a similar potential for this compound .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally related compounds. Below is a table summarizing key features and activities:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (5-Bromo-2-chloropyridin-4-yl)methanol | Similar halogenation | Different reactivity due to substitution pattern |

| (3-Bromo-2-chloropyridin-4-yl)methanol | Similar core structure | Exhibits distinct biological activities |

| (4-Chloro-pyridin-2-yl)methanol | Lacks bromine | May show different binding affinities |

Case Studies and Research Findings

- Antimicrobial Activity : A study explored the antimicrobial effects of various halopyridinol derivatives, including those structurally similar to this compound. Results indicated that certain derivatives demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting potential therapeutic applications.

- Nicotinic Receptor Interaction : Research into the pharmacological properties of pyridine derivatives revealed that compounds with similar substitutions could act as potent antagonists at nAChRs. This finding highlights the importance of structural modifications in enhancing biological activity .

Q & A

Q. Q1: What are the optimized synthetic routes for (4-Bromo-2-chloropyridin-3-yl)methanol, and how can purity be ensured?

Methodological Answer: The synthesis typically involves halogenation and functional group manipulation. For example:

Suzuki-Miyaura Coupling : Use 3-bromo-4-chloropyridine with boronic acid derivatives under palladium catalysis (e.g., Pd(PPh₃)₂Cl₂) in a microwave-assisted reaction (140°C, argon atmosphere) to introduce the hydroxymethyl group .

Protection/Deprotection : Protect the alcohol group as a tert-butyl carbamate (Boc) during coupling steps, followed by acidic deprotection (e.g., HCl/Et₂O) to yield the final product .

Purity Assurance :

- Column chromatography (silica gel, ethyl acetate/hexane gradients) for intermediate purification.

- Analytical techniques: NMR (¹H/¹³C) to confirm regiochemistry, HPLC for purity assessment (>95%) .

Advanced Crystallographic Analysis

Q. Q2: How can hydrogen bonding networks in this compound crystals be systematically analyzed?

Methodological Answer:

X-ray Diffraction : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Key parameters:

- Space group determination (e.g., P2₁/c for monoclinic systems).

- Hydrogen bond metrics (D–H⋯A distances, angles) .

Graph Set Analysis : Apply Etter’s formalism to classify hydrogen bond patterns (e.g., R₂²(8) motifs for cyclic dimer formation) using software like Mercury .

ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess positional disorder or thermal motion .

Substituent Effects on Reactivity

Q. Q3: How do bromo and chloro substituents influence the electronic properties and reactivity of pyridinemethanol derivatives?

Methodological Answer:

Computational Studies :

- DFT calculations (B3LYP/6-31G*) to map electrostatic potentials (ESP), showing electron-deficient regions at Br/Cl sites .

- Hammett σ values: Br (σₚ=+0.23) and Cl (σₚ=+0.11) indicate moderate electron-withdrawing effects, enhancing electrophilic substitution at the 3-position .

Experimental Validation :

- Compare reaction rates in nucleophilic substitutions (e.g., SNAr) with analogs like (6-Fluoro-2-trifluoromethylpyridin-3-yl)methanol. Bromo derivatives show slower kinetics due to larger atomic radius .

Data Contradictions in Synthetic Yields

Q. Q4: Why do reported yields for this compound vary across studies, and how can reproducibility be improved?

Methodological Answer: Key Variables :

- Catalyst Loading : Pd(PPh₃)₂Cl₂ at 2 mol% vs. 5 mol% alters turnover frequency .

- Microwave vs. Conventional Heating : Microwave (140°C, 2 min) achieves higher yields (89%) than oil bath (70°C, 12 hr; 65% yield) due to rapid thermal equilibration .

Reproducibility Protocol : - Standardize solvent degassing (argon sparging).

- Use internal standards (e.g., 1,3,5-trimethoxybenzene) in HPLC to calibrate yield calculations .

Application in Medicinal Chemistry

Q. Q5: How can this compound serve as a pharmacophore in drug discovery?

Methodological Answer:

Bioisosteric Replacement :

- Replace Br with CF₃ to enhance lipophilicity (LogP adjustment) for blood-brain barrier penetration .

Structure-Activity Relationship (SAR) :

- Synthesize analogs (e.g., 4-Bromo-2-fluoro derivatives) and test against kinase targets (e.g., p38 MAPK) using enzymatic assays (IC₅₀ comparisons) .

Prodrug Design :

- Esterify the hydroxymethyl group (e.g., acetyl or phosphate esters) to improve solubility and in vivo stability .

Analytical Challenges in Regiochemical Confirmation

Q. Q6: What advanced techniques resolve ambiguities in the regiochemistry of halogenated pyridinemethanols?

Methodological Answer:

NOESY NMR : Detect spatial proximity between H-2 (chloro-substituted) and H-6 protons to confirm substitution pattern .

X-ray Photoelectron Spectroscopy (XPS) : Differentiate Br (3d₅/₂ ~70 eV) and Cl (2p₃/₂ ~200 eV) binding energies to validate positions .

High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (e.g., C₆H₅BrClNO⁺ requires m/z 236.8932) to rule out structural isomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.